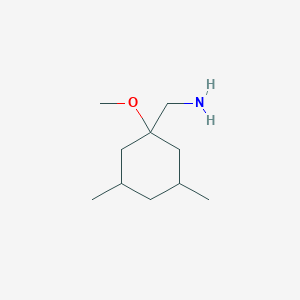
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexane, featuring a methoxy group and two methyl groups attached to the cyclohexane ring, along with a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylcyclohexanol, which can be obtained through the hydrogenation of 3,5-dimethylcyclohexanone.
Methoxylation: The hydroxyl group of 3,5-dimethylcyclohexanol is converted to a methoxy group using methanol and an acid catalyst, such as sulfuric acid.
Amination: The methoxy derivative is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and amination steps, ensuring efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in the presence of acetic acid.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: NaH, alkyl halides, and various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the methoxy and methyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
- (1-Methoxy-3,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-4,4-dimethylcyclohexyl)methanamine
- (1-Methoxy-2,2-dimethylcyclohexyl)methanamine
Uniqueness
(1-Methoxy-3,5-dimethylcyclohexyl)methanamine is unique due to the specific positioning of its methoxy and methyl groups on the cyclohexane ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
(1-methoxy-3,5-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
VGGIUWCWKNULGT-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(CN)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273974.png)
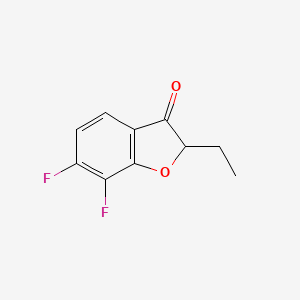
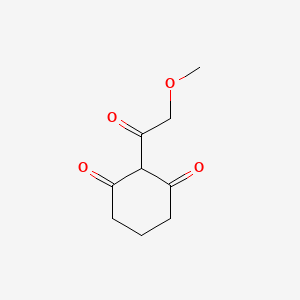
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
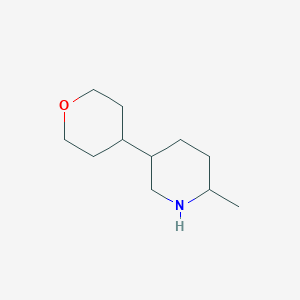
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)



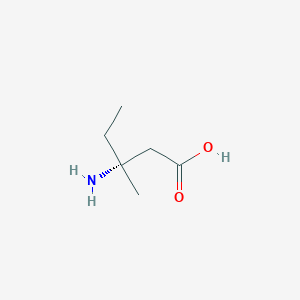
![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)

